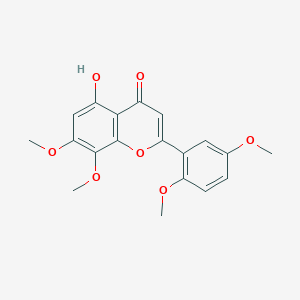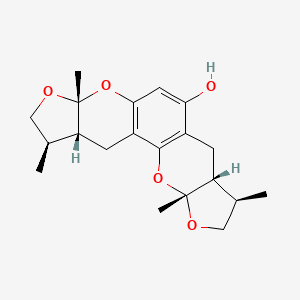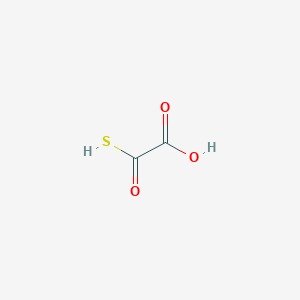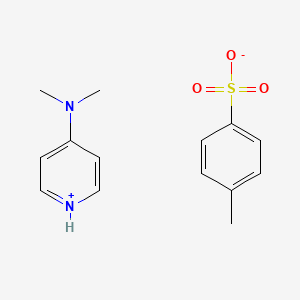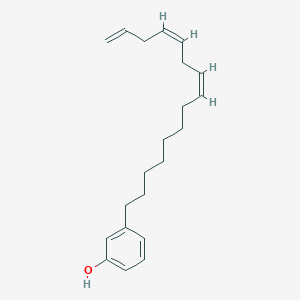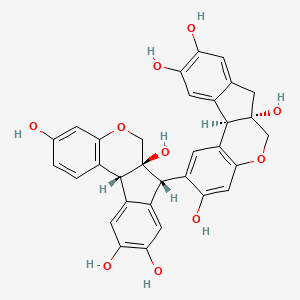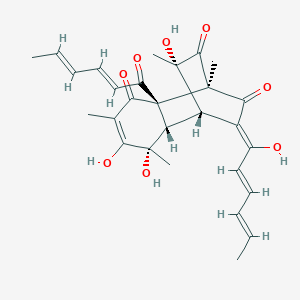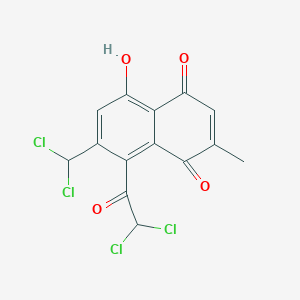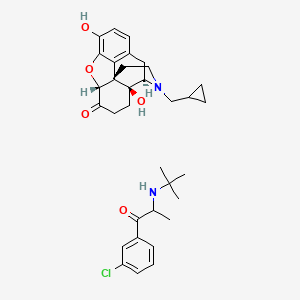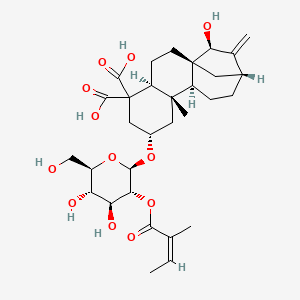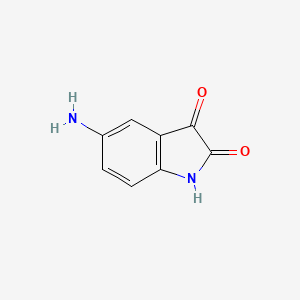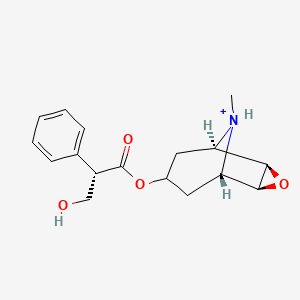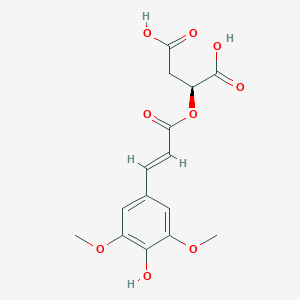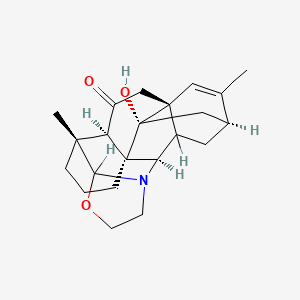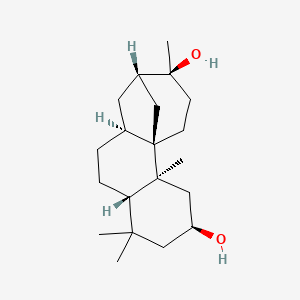
Stemodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stemodin is a natural product found in Stemodia maritima with data available.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolic Studies
Stemodin, a stemodane diterpene, has been subject to biotransformation studies using various microorganisms. For instance, Buchanan and Reese (2001) explored the biohydroxylation of this compound and its derivatives using Beauveria bassiana, leading to the production of several hydroxylated stemodane and stemarane compounds (Buchanan & Reese, 2001). Similarly, Badria and Hufford (1991) reported the transformation of this compound by Cunninghamella echinulata and Polyangium cellulosum, resulting in various hydroxylated metabolites (Badria & Hufford, 1991).
Antiviral Activity and Characterization
Hufford et al. (1991) conducted a study to identify microbial transformation products of this compound, discovering several metabolites with potential antiviral activity and cytotoxicity, characterized through NMR and X-ray techniques (Hufford et al., 1991).
Further Metabolic Transformations
Additional studies have investigated the transformation of this compound and its analogs by different fungi. Chen and Reese (2002) described the biotransformation of terpenes from Stemodia maritima by Aspergillus niger, yielding several novel metabolites (Chen & Reese, 2002). Martin et al. (2004) investigated the importance of the C-2 oxygen function in the transformation of this compound analogues by Rhizopus oryzae, providing insights into the bioconversion potential of these compounds (Martin et al., 2004).
Eigenschaften
CAS-Nummer |
41943-79-7 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
(1R,2S,4S,7S,10S,12S,13S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecane-4,13-diol |
InChI |
InChI=1S/C20H34O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
GGWGQPNTGAIJMS-IMDGIPCPSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(C[C@H](CC4(C)C)O)C)O |
SMILES |
CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |
Kanonische SMILES |
CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C |
Synonyme |
stemodin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



